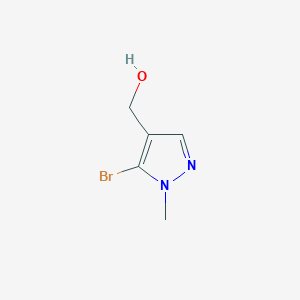
6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .Molecular Structure Analysis
Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Reactions of alkenes with nitrile oxides are commonly used as methods for the preparation of isoxazolines .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds can vary widely depending on the specific compound. For example, trifluoromethyl iodide has a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F). Its physical state is that of a gas, and it has a vapor pressure of 78.4 psia at 25°C (77°F). The density of trifluoromethyl iodide is 2.5485 g/cm3 at -78.5°C (-109.3°F). It has a vapor density of 6.9 compared to air .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with trifluoromethylated compounds can vary widely depending on the specific compound. For example, Methyl 6-(trifluoromethyl)nicotinate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The development of new trifluoromethylated compounds and the exploration of their potential uses is an active area of research. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline involves the condensation of 2-aminoacetophenone with 2,2,2-trifluoroethylamine followed by cyclization with paraformaldehyde.", "Starting Materials": [ "2-aminoacetophenone", "2,2,2-trifluoroethylamine", "paraformaldehyde" ], "Reaction": [ "Step 1: 2-aminoacetophenone is reacted with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate to form the corresponding imine.", "Step 2: Paraformaldehyde is added to the reaction mixture and the resulting mixture is heated to promote cyclization and formation of the desired product, 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline.", "Step 3: The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
41959-39-1 |
Formule moléculaire |
C9H9F3N2 |
Poids moléculaire |
202.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



